molecular formula C12H12F2N2O3 B10807711 N-[4-(difluoromethoxy)phenyl]-5-oxopyrrolidine-2-carboxamide

N-[4-(difluoromethoxy)phenyl]-5-oxopyrrolidine-2-carboxamide

Cat. No.: B10807711
M. Wt: 270.23 g/mol
InChI Key: SPFUUUFEICBXSK-UHFFFAOYSA-N
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Description

N-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-2-carboxamide is a synthetic small molecule characterized by a pyrrolidine ring substituted with a 5-oxo group and a carboxamide moiety. The aryl group at the 4-position of the phenyl ring contains a difluoromethoxy (-OCF₂H) substituent, which imparts unique electronic and steric properties.

Properties

Molecular Formula

C12H12F2N2O3

Molecular Weight

270.23 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C12H12F2N2O3/c13-12(14)19-8-3-1-7(2-4-8)15-11(18)9-5-6-10(17)16-9/h1-4,9,12H,5-6H2,(H,15,18)(H,16,17)

InChI Key

SPFUUUFEICBXSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

Biological Activity

N-[4-(difluoromethoxy)phenyl]-5-oxopyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological mechanisms, and activity data of this compound, drawing from various research studies and patents.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-(difluoromethoxy)aniline with 5-oxopyrrolidine-2-carboxylic acid derivatives. Various methods have been employed to optimize yields and purity, including solvent optimization and temperature control during reactions. The final product is usually characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

2.1 Anticancer Activity

Recent studies have focused on the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro tests have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Table 1: Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Comparison with Cisplatin
This compound25Lower
Cisplatin15-

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to increased cell death in cancerous cells while sparing normal cells, indicating a selective toxicity profile.

2.2 Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. This compound has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, which is a significant concern in clinical settings.

Table 2: Antimicrobial Activity Against Resistant Strains

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Methicillin-resistant S. aureus8
Vancomycin-intermediate S. aureus16

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains.

3. Case Studies and Research Findings

In a study published in Nature Communications, researchers explored the structure-activity relationship (SAR) of various 5-oxopyrrolidine derivatives, including this compound. The study highlighted that modifications to the phenyl ring significantly impacted both anticancer and antimicrobial activities.

Key Findings:

  • Compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced potency.
  • The presence of a difluoromethoxy group was crucial for maintaining high biological activity.

4.

This compound represents a promising candidate for further investigation in both anticancer and antimicrobial therapies. Its selective toxicity towards cancer cells and effectiveness against resistant bacterial strains underscore its potential as a therapeutic agent. Future studies should focus on in vivo efficacy and safety profiles to advance this compound toward clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine-5-oxo-carboxamide Backbone

The following compounds share the pyrrolidine-5-oxo-carboxamide core but differ in substituents, leading to variations in physicochemical and pharmacological properties.

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Impacting Bioactivity
N-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-2-carboxamide ~268.23 4-(Difluoromethoxy)phenyl -OCF₂H (electron-withdrawing, lipophilic)
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide ~535.55 2-fluorophenyl, 4-methoxybenzyl -OCH₃ (electron-donating), amide linker
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide ~343.35 4-fluorophenyl, 4-methylpyridinyl Pyridinyl (basic nitrogen, enhances solubility)
Key Observations:

The pyridinyl group in introduces basicity, improving aqueous solubility but possibly reducing blood-brain barrier penetration.

Steric Considerations :

  • The 4-methoxybenzyl group in adds bulk, which may hinder metabolic clearance but reduce target affinity due to steric clashes.

Compounds with Divergent Cores but Related Pharmacophores

Several compounds in the evidence feature carboxamide or aryl groups but diverge in their core structures:

  • Pyrimidine Derivatives () :

    • Example: N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide.
    • Comparison: The pyrimidine core offers planar rigidity, contrasting with the puckered pyrrolidine ring. Sulfonamide groups (in related structures) provide stronger acidity than carboxamides, affecting ionization state at physiological pH .
  • Dihydropyridines (): Example: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide. Comparison: The dihydropyridine core enables redox activity, unlike the metabolically stable pyrrolidine. Thioether and cyano groups introduce distinct reactivity .

Research Findings and Implications

  • Target Affinity: The difluoromethoxy group in the target compound may enhance affinity for fluorophilic binding pockets (e.g., in kinases or GPCRs) compared to non-fluorinated analogs .
  • Solubility vs. Permeability : Pyridinyl-substituted analogs (e.g., ) exhibit higher solubility but lower logP than the target compound, suggesting a trade-off in bioavailability.
  • Synthetic Complexity : Introducing difluoromethoxy groups requires specialized fluorination reagents (e.g., Deoxo-Fluor), making the target compound more synthetically challenging than methoxy-substituted analogs .

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